(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol reflects the compound’s structural complexity. The name is derived through the following hierarchical analysis:
- Parent chain : A hepta-2,6-dien-1-ol backbone, indicating a seven-carbon chain with double bonds at positions 2 and 6 and a hydroxyl group at position 1.
- Substituents :
- A tert-butyl(dimethyl)silyloxy group at position 5.
- Methyl groups at positions 2 and 6.
- A 2-methyl-1,3-thiazol-4-yl heterocycle at position 7.
The stereochemical descriptors (2Z,5S,6E) specify:
- Z configuration at the C2–C3 double bond, where higher-priority substituents (methyl and the silyloxy-bearing chain) are on the same side.
- S configuration at the chiral C5 center, determined by the Cahn-Ingold-Prelog rules.
- E configuration at the C6–C7 double bond, with the thiazole ring and methyl group on opposite sides.
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by three structural motifs:
Conjugated Diene System
The hepta-2,6-dien-1-ol backbone adopts a conjugated diene system (C2–C3 and C6–C7 double bonds). Key features include:
- Bond length alternation : The C2–C3 bond length is approximately 146 pm , intermediate between single (154 pm) and double (134 pm) bonds due to resonance delocalization.
- s-cis/s-trans conformations : The C5–C6 single bond allows rotation, favoring the s-cis conformation (dihedral angle ~0°) for orbital overlap, critical for reactivity in cycloadditions.
Thiazole Ring
The 2-methyl-1,3-thiazol-4-yl group is planar and aromatic, with:
Silyl Ether Group
The tert-butyl(dimethyl)silyloxy group at C5 exhibits:
- Tetrahedral geometry around silicon (Si–O bond: 1.63 Å).
- Steric effects : The bulky tert-butyl group induces conformational preferences, favoring equatorial positioning to minimize 1,3-diaxial interactions.
Conformational Energy Landscape
| Conformation | Energy (kcal/mol) | Key Features |
|---|---|---|
| s-cis | 0.0 (reference) | Optimal orbital alignment for conjugation |
| s-trans | +2.1 | Reduced resonance stabilization |
Functional Group Characterization
Silyl Ether Motif
The tert-butyl(dimethyl)silyl (TBDMS) group serves as a protective moiety for the C1 hydroxyl group:
Thiazole Heterocycle
The 1,3-thiazole ring contributes:
Diene System
The conjugated diene (C2–C3 and C6–C7) enables:
- Resonance stabilization : Delocalization lowers energy by ~15 kJ/mol compared to isolated dienes.
- Reactivity : Participates in Diels-Alder reactions when in s-cis conformation.
Key Bond Parameters
| Bond | Length (pm) | Character |
|---|---|---|
| C2–C3 | 146 | Conjugated double bond |
| C6–C7 | 134 | Isolated double bond |
| Si–O | 163 | Polar covalent |
Properties
IUPAC Name |
(2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2SSi/c1-14(12-21)9-10-18(22-24(7,8)19(4,5)6)15(2)11-17-13-23-16(3)20-17/h9,11,13,18,21H,10,12H2,1-8H3/b14-9-,15-11+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPGWOZZJVTCW-RXKRGCOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol , commonly referred to as TBDMS derivative , has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the TBDMS derivative is , with a molecular weight of approximately 409.66 g/mol. It exhibits solubility in organic solvents such as dichloromethane and methanol, and is characterized by its light yellow oil form .
The biological activity of the TBDMS derivative is largely attributed to its structural components that facilitate interactions with various biological targets. The presence of the thiazole moiety is particularly significant as it has been linked to anti-inflammatory and antimicrobial properties. Research indicates that compounds containing thiazole structures can modulate immune responses and inhibit the proliferation of certain pathogens .
1. Anti-inflammatory Effects
Recent studies have demonstrated that the TBDMS derivative exhibits potent anti-inflammatory activity. In vitro experiments showed that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in macrophage cell lines . This inhibition is believed to occur through the blockade of nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in regulating inflammatory responses.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The thiazole component contributes to this activity by disrupting bacterial cell wall synthesis .
Case Study 1: Liver Protection in Animal Models
In a recent animal study focusing on acute liver failure (ALF), administration of the TBDMS derivative significantly reduced serum levels of liver enzymes and mitigated histological damage in liver tissues. The mechanism involved the reduction of macrophage infiltration and down-regulation of inflammatory cytokines . This suggests potential therapeutic applications in liver diseases.
Case Study 2: Cytokine Modulation
Another study assessed the impact of the TBDMS derivative on cytokine production in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent decrease in cytokine levels, highlighting its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological properties:
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Studies have shown that compounds with thiazole rings can inhibit the growth of various bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activities by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
- PPAR Agonism : There is evidence that related compounds can act as partial agonists at the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in lipid metabolism and glucose homeostasis .
Applications in Medicinal Chemistry
Given its unique structure and biological activities, this compound has potential applications in:
- Drug Development : Its ability to interact with biological targets suggests it could be developed into a therapeutic agent for treating infections or cancer.
- Chemical Probes : The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action related to PPAR activation or antimicrobial effects.
Agricultural Applications
The compound's antimicrobial properties may also extend to agricultural uses:
- Fungicides : Its efficacy against fungal pathogens could make it a candidate for developing new fungicides that are less harmful to the environment compared to traditional options.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of thiazole derivatives, including those structurally similar to the compound . Results indicated significant inhibition of bacterial growth (e.g., Staphylococcus aureus and Escherichia coli) at low concentrations, suggesting potential for use in medical and agricultural settings.
Case Study 2: Anticancer Research
In vitro studies on derivatives of this compound demonstrated cytotoxic effects on human cancer cell lines. The mechanism was linked to increased ROS levels leading to apoptosis. This highlights its potential as a lead compound for further drug development targeting cancer.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure features:
-
Silyl ether group (tert-butyldimethylsilyl [TBS] protecting group)
-
Conjugated diene system (2Z,6E configuration)
-
Hydroxyl group (at C1)
-
Thiazole heterocycle (at C7)
Key Reactions:
Fragment Coupling
-
Aldol Addition : The hydroxyl group facilitates stereoselective aldol coupling with ketone fragments to construct the macrocyclic core of epothilones .
Macrolactonization
-
The diene system participates in Wittig olefinations to extend carbon chains, enabling macrocycle formation .
Protection/Deprotection Strategies
-
The TBS group is retained during early synthesis stages to prevent undesired oxidation or side reactions at the hydroxyl group. Selective deprotection is achieved using TBAF in THF .
Stereochemical Considerations
-
The 2Z,5S,6E configuration ensures spatial alignment for regioselective reactions:
Deprotection Efficiency
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TBAF (1.0 M) | THF | 0°C → RT | 92 | |
| HF-Pyridine | CH₂Cl₂ | RT | 85 |
Oxidation Outcomes
| Oxidizing Agent | Product | Yield (%) | Selectivity Notes |
|---|---|---|---|
| Dess-Martin | Corresponding ketone | 88 | No epimerization observed. |
| Swern | Ketone with minimal byproducts | 78 | Requires low-temperature conditions. |
Thiazole-Specific Reactivity
The 2-methylthiazole moiety:
-
Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
-
Participates in Suzuki-Miyaura cross-coupling when functionalized with boronic acids (Pd catalysis) .
-
Resists hydrolysis under acidic/basic conditions, making it stable during deprotection steps .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Comparative Insights
Silyl Protecting Groups: The target compound’s TBS group offers moderate steric bulk compared to TBDPS in Compound 16 , facilitating easier deprotection under milder conditions (e.g., tetrabutylammonium fluoride). TBS is less prone to side reactions in polar solvents than TBDPS, which may explain its preference in dienol synthesis .
Thiazole vs. Other Heterocycles: The 2-methyl-1,3-thiazol-4-yl group in the target compound and Compound 16 contrasts with benzotriazole in and thiazolidinone in . Thiazoles are electron-deficient rings, enhancing π-stacking in receptor binding, while benzotriazoles act as leaving groups in coupling reactions .
Stereochemical Complexity :
- The (2Z,5S,6E) configuration imposes rigidity, akin to the isopropylidene-dioxy group in Compound 16 . Such stereospecificity is critical for biological target recognition.
Research Findings
- Stability and Reactivity: TBS-protected dienols (like the target compound) exhibit superior stability in basic conditions compared to TBDPS analogs but require careful handling in acidic media .
- Bioactivity Potential: Thiazole-containing compounds in demonstrate antimicrobial and kinase-inhibitory properties, suggesting the target molecule could serve as a precursor for similar applications.
- Stereochemical Impact : The (5S) configuration likely influences diastereoselectivity in downstream reactions, as seen in macrolide syntheses .
Q & A
Basic: What are the key considerations for synthesizing this compound with correct stereochemistry?
Answer:
The synthesis requires precise control over stereochemistry at multiple centers (2Z,5S,6E). Key steps include:
- Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBDMS) ether protection to stabilize the 5-hydroxy group during subsequent reactions, as seen in analogous silyl-protected intermediates .
- Stereoselective olefination : Employ Wittig or Horner-Wadsworth-Emmons reactions to establish the 2Z and 6E configurations, with careful monitoring via -NMR to confirm double-bond geometry .
- Chiral auxiliaries or catalysts : For the 5S configuration, asymmetric synthesis methods (e.g., chiral Lewis acids) or resolution techniques (e.g., chiral chromatography) are critical .
Advanced: How can AI-driven optimization improve yield in multistep syntheses of this compound?
Answer:
AI tools like Bayesian optimization can systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to maximize yield:
- Parameter screening : Use Design of Experiments (DoE) frameworks to reduce trial runs. For example, flow-chemistry setups enable rapid testing of reaction conditions, as demonstrated in diphenyldiazomethane synthesis .
- Real-time adjustments : Integrate AI with platforms like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions for challenging steps (e.g., thiazole ring coupling) .
- Data reconciliation : Address contradictory data (e.g., unexpected byproducts) by training AI models on historical datasets to identify overlooked variables (e.g., trace moisture effects) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : - and -NMR to confirm regiochemistry (e.g., diene positions) and stereochemistry. Overlapping signals may require 2D techniques (e.g., COSY, NOESY) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the TBDMS-protected fragment (m/z ~143) .
- Polarimetry : Confirm enantiomeric purity at the 5S center, as unprotected analogs may racemize under acidic/basic conditions .
Advanced: How to resolve contradictory NOE data in structural analysis of the diene system?
Answer:
Contradictory nuclear Overhauser effect (NOE) signals may arise from conformational flexibility in the diene backbone. Mitigation strategies include:
- Low-temperature NMR : Reduce conformational mobility by acquiring spectra at −40°C in CDCl to stabilize dominant conformers .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NOE correlations for proposed geometries and compare with experimental data .
- Alternative techniques : X-ray crystallography of a crystalline derivative (e.g., brominated analog) to unambiguously assign configurations .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Moisture sensitivity : Store under inert gas (Ar/N) at −20°C due to hydrolytic instability of the TBDMS group .
- Light protection : Shield from UV light to prevent [2+2] cycloaddition of the diene system.
- PPE : Use nitrile gloves and fume hoods; the thiazole moiety may exhibit uncharacterized toxicity .
Advanced: How to design a flow-chemistry route for scalable synthesis?
Answer:
- Modular reactors : Separate oxidation and coupling steps into distinct flow modules to avoid intermediate degradation .
- Residence time optimization : Use microfluidic systems to control reaction times for sensitive steps (e.g., Swern oxidation of secondary alcohols) .
- In-line analytics : Integrate LC-MS or IR probes for real-time monitoring of intermediates, reducing offline analysis delays .
Basic: What are common byproducts in the synthesis, and how are they mitigated?
Answer:
- Over-oxidation : During TBDMS deprotection, over-oxidation to ketones can occur. Use mild conditions (e.g., TBAF in THF at 0°C) .
- Diels-Alder adducts : The conjugated diene may react with maleic anhydride impurities. Pre-purify solvents and reagents via distillation .
Advanced: How to evaluate the biological activity of this compound using structure-activity relationship (SAR) models?
Answer:
- Thiazole modifications : Synthesize analogs with varied substituents on the thiazole ring (e.g., Cl, OMe) to assess electronic effects on target binding .
- Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes with conserved ATP-binding pockets) .
- In vitro assays : Screen against kinase panels to identify inhibitory activity, leveraging the compound’s structural similarity to ATP-competitive inhibitors .
Basic: How to troubleshoot low yields in the final coupling step with the thiazole moiety?
Answer:
- Catalyst screening : Test Pd/Cu systems (e.g., PdCl(PPh)/CuI) for cross-couplings, optimizing ligand ratios (e.g., PCy for sterically hindered substrates) .
- Solvent effects : Switch from THF to DMF to enhance solubility of aromatic intermediates .
Advanced: What computational tools can predict degradation pathways under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
